molecular formula C10H13NO3 B15296076 methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate

methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B15296076
M. Wt: 195.21 g/mol
InChI Key: LMLHAAMTHTUUFF-UHFFFAOYSA-N
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Description

Methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a formyl group at the 5-position, a methyl ester at the 3-position, and a propan-2-yl (isopropyl) substituent at the 4-position of the pyrrole ring. Pyrrole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

The propan-2-yl group introduces steric bulk, which may influence intermolecular interactions and binding to biological targets. The formyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 5-formyl-4-propan-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-6(2)9-7(10(13)14-3)4-11-8(9)5-12/h4-6,11H,1-3H3

InChI Key

LMLHAAMTHTUUFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC=C1C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by selective functionalization to introduce the formyl, isopropyl, and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.

Chemical Reactions Analysis

Friedel-Crafts Acylation and Transesterification

The pyrrole ring’s electron-rich nature enables electrophilic substitution reactions. Friedel-Crafts acylation at the 5-position has been demonstrated in structurally analogous compounds using acyl chlorides (e.g., 4-methoxybenzoyl chloride) under Lewis acid catalysis, yielding 5-acylated derivatives . Subsequent deoxygenative reduction with NaBH₄ in isopropyl alcohol (IPA) can lead to transesterification, converting methyl esters to isopropyl esters .

Reaction StepReagents/ConditionsOutcomeYieldSource
Friedel-Crafts acylation4-Methoxybenzoyl chloride, AlCl₃, DCM5-Acylated pyrrole intermediate72%
Deoxygenative reductionNaBH₄, IPA, refluxTransesterification to isopropyl ester68%

Reductive Transformations

The formyl group undergoes reduction to hydroxymethyl or methylene derivatives. Sodium borohydride (NaBH₄) selectively reduces the aldehyde to a primary alcohol without affecting the ester group . Catalytic hydrogenation may further reduce the alcohol to a methyl group under high-pressure H₂ conditions .

Nucleophilic Additions at the Formyl Group

The aldehyde participates in condensation reactions with nucleophiles:

  • Thiosemicarbazide : Forms thiosemicarbazone derivatives in acetone under reflux, enhancing biological activity .

  • Amines : Schiff base formation with primary amines, useful for generating imine-linked pharmacophores .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid using NaOH in ethylene glycol . The resulting acid can be derivatized via:

  • Amide coupling : Using EDC/HOBt with amines .

  • Esterification : Re-esterification with alcohols under acid catalysis .

Pyrrole Ring Functionalization

The isopropyl group directs electrophilic substitution to the less hindered 2-position. Bromination with NBS (N-bromosuccinimide) selectively yields 2-bromo derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Product
FormylReductionNaBH₄, IPA5-(Hydroxymethyl) derivative
FormylCondensationThiosemicarbazide, acetoneThiosemicarbazone cocrystal
EsterHydrolysisNaOH, ethylene glycolCarboxylic acid
Pyrrole ringBrominationNBS, AIBN2-Bromo derivative

Mechanistic Insights and Challenges

  • Steric hindrance from the isopropyl group slows reactions at the 4-position, favoring 2- or 5-position reactivity .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may destabilize the pyrrole ring .

Scientific Research Applications

Methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Key Properties Reference
Methyl 5-formyl-1H-pyrrole-2-carboxylate Formyl (C5), methyl ester (C2) Simpler structure; lacks steric hindrance from propan-2-yl. Lower biological activity.
Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate Ethyl ester (C3), nitro-phenyl (C4), phenyl (N1) Increased lipophilicity and electron-withdrawing effects from nitro group.
Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate Fluorophenyl (C5), methyl (C4) Fluorine enhances electronegativity; potential for improved target binding.
Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate Diethyl ester (C2, C4), formyl (C5) Enhanced solubility due to dual esters; reduced steric bulk.
Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate Methyl (C4) instead of propan-2-yl Smaller substituent reduces steric effects; alters reactivity and binding affinity.

Unique Features of this compound

  • Electrophilicity : The formyl group at C5 facilitates nucleophilic additions (e.g., condensation reactions), making it a valuable precursor for synthesizing Schiff bases or heterocyclic extensions .
  • Lipophilicity : The methyl ester at C3 and hydrophobic isopropyl group enhance membrane permeability, a critical factor in drug design .

Biological Activity

Methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁N₁O₃
Molecular Weight181.19 g/mol
CAS Number2095410-30-1
Melting PointNot specified

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Pyrrole derivatives have been shown to exhibit a range of activities, including:

  • Antimicrobial Activity : Some pyrrole derivatives demonstrate significant antibacterial and antifungal properties. For instance, studies have indicated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Pyrrole compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress and reduce inflammation .
  • Cytotoxic Effects : Certain pyrrole derivatives have shown cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results demonstrated that this compound exhibited moderate antibacterial activity against several strains of bacteria.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.020
Candida albicans0.025

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human hepatocyte cell lines to assess the potential anticancer properties of this compound. The compound showed significant cytotoxic effects at higher concentrations, indicating its potential as a lead compound for further development in cancer treatment.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the functionalization of pyrrole derivatives through various chemical reactions including:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of catalysts to form the pyrrole structure.
  • Functionalization : Introducing functional groups such as carboxylic acids or esters to enhance biological activity.

The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and interactions within biological systems .

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